2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid
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Overview
Description
2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid typically involves the condensation of 4-fluoroacetophenone with thioamide derivatives. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol. The reaction mixture is usually heated under reflux to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, thereby preventing bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-(4-Chlorophenyl)acetamido)-1,3-thiazol-4-yl)acetic acid
- 2-(2-(2-(4-Bromophenyl)acetamido)-1,3-thiazol-4-yl)acetic acid
- 2-(2-(2-(4-Methylphenyl)acetamido)-1,3-thiazol-4-yl)acetic acid
Uniqueness
2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to other similar compounds. The fluorine atom can increase the compound’s lipophilicity, allowing it to better penetrate biological membranes .
Biological Activity
The compound 2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid is a member of the thiazole family, known for its diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H12FN3O2S, with a molecular weight of approximately 281.30 g/mol. The compound features a thiazole ring that is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₂FN₃O₂S |
Molecular Weight | 281.30 g/mol |
Melting Point | Not available |
Solubility | Soluble in DMSO |
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with a similar structure have shown IC50 values ranging from 1.61 µg/mL to 23.30 mM against various cancer cell lines, indicating their potential as anticancer agents . The presence of electron-donating groups on the phenyl ring enhances this activity.
Case Study: Structure-Activity Relationship (SAR)
A study on related thiazole compounds revealed that modifications in the phenyl ring and the introduction of specific substituents can significantly alter their cytotoxic effects. For example, compounds with N-phenylcarboxamide groups demonstrated enhanced activity against Bcl-2 Jurkat cells compared to standard drugs like doxorubicin .
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. Some studies have reported that certain thiazole-containing compounds exhibit antibacterial activity comparable to established antibiotics such as norfloxacin. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar thiazole compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
- Interference with Cell Signaling Pathways : The compound may affect pathways like the MAPK pathway, which is crucial for cell growth and differentiation .
- Induction of Apoptosis : Some derivatives promote programmed cell death in cancer cells by activating apoptotic pathways.
Antitumor Efficacy Data
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound 9 | Jurkat | 1.61 ± 1.92 |
Compound 10 | A-431 | 1.98 ± 1.22 |
Compound 13 | Both Jurkat & A-431 | < Doxorubicin |
Antimicrobial Efficacy Data
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | <10 |
Compound B | Escherichia coli | <20 |
Properties
IUPAC Name |
2-[2-[[2-(4-fluorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3S/c14-9-3-1-8(2-4-9)5-11(17)16-13-15-10(7-20-13)6-12(18)19/h1-4,7H,5-6H2,(H,18,19)(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNYKHZMDDMLCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC(=CS2)CC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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